
2-(3-Cyanophenoxy)quinoline-4-carboxylic acid
Übersicht
Beschreibung
2-(3-Cyanophenoxy)quinoline-4-carboxylic acid is a chemical compound with the linear formula C17H10O3N2 . It is a significant structure in synthetic medicinal chemistry . Compounds including a quinoline-4-carboxylic acid have a wide biological range as a pharmacophore in medicinal chemistry .
Molecular Structure Analysis
The structural build-up of the synthesized compounds was based on the spectro-analytical data . The bioactive conformations of the compounds within hDHODH were resolved by means of molecular docking .Chemical Reactions Analysis
Quinoline-4-carboxylic acid is a very important structure in a synthetic medicinal chemistry. Many methods have been developed for the synthesis of important quinoline moiety . A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation and amination .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Synthesis : Quinoline derivatives, including those related to 2-(3-Cyanophenoxy)quinoline-4-carboxylic acid, have been studied for their photophysical behaviors. The research by Padalkar & Sekar (2014) focuses on synthesizing azole-quinoline-based fluorophores inspired by Excited-state intramolecular proton transfer (ESIPT). These compounds exhibit dual emissions and a large Stokes shift emission pattern. Their emission properties depend on solvent polarity, and they are thermally stable up to 300°C (Padalkar & Sekar, 2014).
Synthesis Techniques : The research by Riego et al. (2005) discusses a new route for the preparation of 3-hydroxyquinoline-2-carboxylic acid, a structurally similar compound. This synthesis involves a four-step procedure from 3-hydroxyquinoline, leading to other interesting quinolines such as 2-chloro-3-hydroxyquinoline-4-carboxylic acid (Riego et al., 2005).
Antioxidant and Antibacterial Studies : Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, demonstrating their in vitro antioxidant and antibacterial activities. Some compounds exhibited good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals (Shankerrao et al., 2013).
Potential Antiviral Applications : A 2022 study by Patnin et al. explores the binding interactions of phenylamino-phenoxy-quinoline derivatives with the main protease of SARS-CoV-2. This research suggests that certain quinoline derivatives could serve as antiviral candidates in the treatment of SARS-CoV-2 (Patnin et al., 2022).
Synthesis of Novel Compounds : The research by Li et al. (2019) focuses on the synthesis of halomethylquinoline derivatives and their potential as anti-tubercular and antibacterial agents. This study contributes to the development of new classes of quinoline derivatives (Li et al., 2019).
Antimalarial Research : Chen, Gao, & Wang (1983) synthesized derivatives of benzo(g) quinoline with double Mannich bases of aminophenol. These compounds showed significant activity against Plasmodium berghei, suggesting their potential as antimalarial agents (Chen, Gao, & Wang, 1983).
Biological Activity Studies : Boyarshinov et al. (2017) studied amides and esters of quinoline-2-carboxylic acid, related to 2-(3-Cyanophenoxy)quinoline-4-carboxylic acid, for their anti-inflammatory and analgesic activities. This research highlights the potential of quinoline derivatives in pharmacology (Boyarshinov et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-cyanophenoxy)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c18-10-11-4-3-5-12(8-11)22-16-9-14(17(20)21)13-6-1-2-7-15(13)19-16/h1-9H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVKVNDBPGXOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC(=C3)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenoxy)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)
![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)
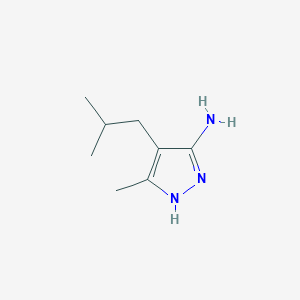
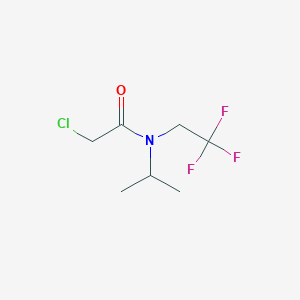

![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)
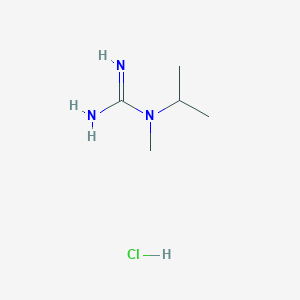
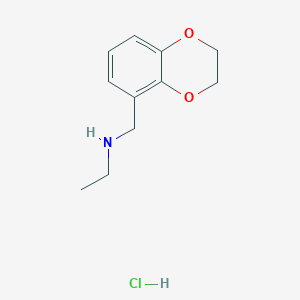
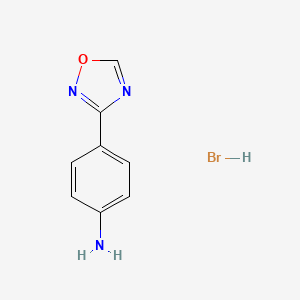
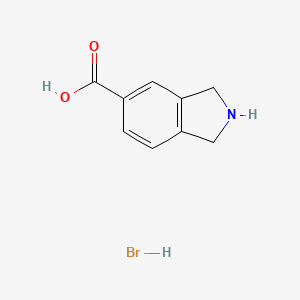
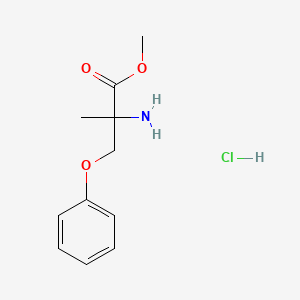
![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)